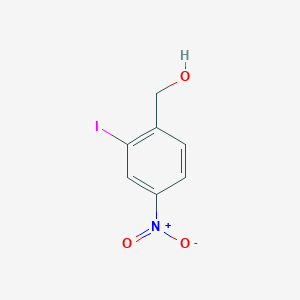

(2-Iodo-4-nitrophenyl)methanol

Description

Contextual Overview of Aromatic Iodide and Nitroaromatic Functionalities in Advanced Synthesis

The utility of (2-Iodo-4-nitrophenyl)methanol is best understood by considering the individual contributions of its aromatic iodide and nitroaromatic functionalities.

Aromatic Iodides: Aryl iodides are highly valued in modern organic synthesis, particularly as substrates in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides more reactive towards oxidative addition, which is often the rate-determining step in catalytic cycles like the Suzuki, Stille, and Ullmann reactions. organic-chemistry.orgacs.orgnih.gov This enhanced reactivity allows for coupling reactions to proceed under milder conditions compared to their bromo- or chloro-analogs. This makes the iodine atom on the this compound ring a prime handle for introducing new carbon-carbon or carbon-heteroatom bonds.

Nitroaromatic Functionalities: The nitro group (–NO₂) is a strong electron-withdrawing group. Its presence on an aromatic ring significantly influences the ring's electronic properties, deactivating it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. More importantly in the context of synthesis, the nitro group is a versatile functional group that can be readily transformed into other functionalities. masterorganicchemistry.com A common and synthetically powerful transformation is its reduction to an amino group (–NH₂), which can be achieved using various reagents like metals (Fe, Sn, Zn) in acid or through catalytic hydrogenation. masterorganicchemistry.comrsc.org This conversion of a nitro group to an amine opens up a vast array of subsequent chemical reactions, including diazotization and amide bond formation. The nitro group itself can also engage in biological interactions, such as redox reactions, which is a key aspect of the biological activity of many nitroaromatic drugs. evitachem.com

The combination of a reactive iodine atom for cross-coupling and a transformable nitro group on the same aromatic scaffold makes this compound a bifunctional intermediate with significant synthetic potential.

Historical Development and Evolution of Synthetic Strategies for Halogenated Nitrophenylmethanols

The synthesis of halogenated nitrophenylmethanols, including this compound, has evolved with the broader field of organic chemistry.

A well-established and historically significant route for preparing this compound begins with 2-amino-4-nitrobenzoic acid. researchgate.netmdpi.com This method employs the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884. numberanalytics.comwikipedia.orggeeksforgeeks.org The Sandmeyer reaction provides a reliable method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate. wikipedia.org In this specific synthesis, the amino group of 2-amino-4-nitrobenzoic acid is converted to a diazonium salt and subsequently displaced with iodide to form 2-iodo-4-nitrobenzoic acid. researchgate.netmdpi.com

The next step in this classical sequence is the reduction of the carboxylic acid to a primary alcohol. Various methods exist for this transformation, with a documented procedure for this specific substrate using diborane (B8814927) generated in situ from sodium borohydride (B1222165) (NaBH₄) and molecular iodine (I₂). researchgate.netmdpi.com This multi-step process, relying on fundamental and well-understood reactions, represents a traditional approach to constructing the target molecule.

| Step | Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-4-nitrobenzoic acid | Sandmeyer Reaction | 2-Iodo-4-nitrobenzoic acid | researchgate.net, mdpi.com |

| 2 | 2-Iodo-4-nitrobenzoic acid | Carboxylic Acid Reduction | This compound | researchgate.net, mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 4 Nitrophenyl Methanol

Reductive Functional Group Transformations on Aromatic Precursors

The synthesis of (2-Iodo-4-nitrophenyl)methanol often begins with aromatic precursors that already contain the necessary iodo and nitro substitutions. The primary challenge lies in the selective reduction of a carboxylic acid or aldehyde group without affecting the sensitive nitro group or the carbon-iodine bond.

Chemoselective Reduction of 2-Iodo-4-nitrobenzoic Acid Derivatives

A key precursor for this compound is 2-iodo-4-nitrobenzoic acid. researchgate.net The primary transformation required is the chemoselective reduction of the carboxylic acid group to a primary alcohol. This requires reagents that are potent enough to reduce an acid but will not reduce the aromatic nitro group.

Borane (B79455) complexes are highly effective for the reduction of carboxylic acids. A documented method for the synthesis of this compound involves the use of diborane (B8814927) generated in situ from sodium borohydride (B1222165) (NaBH₄) and iodine (I₂). researchgate.netmdpi.com In this procedure, 2-iodo-4-nitrobenzoic acid is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled. mdpi.com A solution of iodine in THF is then added dropwise to a mixture containing the benzoic acid derivative and sodium borohydride. mdpi.com This process generates diborane (B₂H₆), which then reduces the carboxylic acid to the corresponding alcohol, this compound. researchgate.netmdpi.com This method is advantageous because it is highly selective for the carboxylic acid, leaving the nitro and iodo groups intact. researchgate.net

Table 1: Borane-Mediated Reduction of 2-Iodo-4-nitrobenzoic Acid

| Precursor | Reagents | Solvent | Product | Source(s) |

|---|---|---|---|---|

| 2-Iodo-4-nitrobenzoic acid | Sodium borohydride (NaBH₄), Iodine (I₂) | Tetrahydrofuran (THF) | This compound | researchgate.netmdpi.com |

Catalytic hydrogenation is a common industrial method for reduction; however, its application for the selective reduction of 2-iodo-4-nitrobenzoic acid to this compound presents significant challenges. Standard catalytic hydrogenation conditions, often employing catalysts like palladium on carbon (Pd/C), are highly effective at reducing nitro groups to amines. google.com This lack of chemoselectivity makes it difficult to preserve the nitro functionality while reducing the carboxylic acid. Furthermore, catalytic hydrogenation can sometimes lead to hydrodehalogenation, where the iodine atom is replaced by hydrogen, particularly with palladium catalysts. researchgate.net Consequently, methods like borane-mediated reduction are generally preferred for this specific transformation. researchgate.netmdpi.com

Conversion Pathways from 2-Iodo-4-nitrobenzaldehyde

An alternative synthetic route starts from the corresponding aldehyde, 2-iodo-4-nitrobenzaldehyde.

The synthesis of this compound can be achieved through the selective reduction of 2-iodo-4-nitrobenzaldehyde. This pathway is supported by literature showing the reverse reaction, the oxidation of this compound using manganese dioxide (MnO₂) to produce 2-iodo-4-nitrobenzaldehyde. researchgate.netmdpi.com The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are well-suited for this purpose, as they readily reduce aldehydes while typically not affecting more robust functional groups like aromatic nitro compounds under standard conditions.

Precursor Derivatization from Aminobenzoic Acids

A multi-step pathway to this compound can begin with an aminobenzoic acid precursor. This approach involves first introducing the iodo group and then performing the reduction of the carboxylic acid. A well-documented route starts with 2-amino-4-nitrobenzoic acid. mdpi.com

The synthesis begins with a Sandmeyer reaction. researchgate.netmdpi.com The amino group of 2-amino-4-nitrobenzoic acid is first diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid at low temperatures (0–5 °C). mdpi.com The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group and introduces an iodine atom at the 2-position, yielding 2-iodo-4-nitrobenzoic acid. researchgate.netmdpi.com Following the successful synthesis and purification of this key intermediate, the final step is the reduction of the carboxylic acid. As detailed previously (Section 2.1.1.1), this is effectively accomplished using a borane-mediated reduction with NaBH₄ and I₂ to yield the final product, this compound. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-nitrobenzoic acid |

| 2-iodo-4-nitrobenzaldehyde |

| 2-iodo-4-nitrobenzoic acid |

| Borane |

| Diborane |

| Iodine |

| Manganese dioxide |

| Palladium on carbon |

| Potassium iodide |

| Sodium borohydride |

| Sodium nitrite |

| Sulfuric acid |

Sandmeyer Reaction for Aromatic Iodination

A well-established route to introduce an iodine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This method is particularly useful for synthesizing aryl halides from aryl diazonium salts. wikipedia.orglibretexts.org The process begins with the diazotization of an aromatic amine. nrochemistry.com

In a typical synthesis of a precursor to this compound, 2-amino-4-nitrobenzoic acid is used as the starting material. mdpi.com The amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0–5 °C). mdpi.com This diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 2-iodo-4-nitrobenzoic acid. nrochemistry.commdpi.com This reaction is notable for not requiring a copper(I) salt catalyst, which is often necessary for other Sandmeyer halogenations. nrochemistry.comorganic-chemistry.org The resulting 2-iodo-4-nitrobenzoic acid can be isolated in high yield after recrystallization. mdpi.com

The general mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org This is initiated by a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. nrochemistry.com

Subsequent Reductive Steps to Yield Benzyl (B1604629) Alcohol

Following the successful iodination to form 2-iodo-4-nitrobenzoic acid, the next step involves the reduction of the carboxylic acid group to a primary alcohol. mdpi.comresearchgate.net A common and effective method for this transformation is the use of diborane, which can be generated in situ from sodium borohydride (NaBH₄) and iodine (I₂). mdpi.comresearchgate.net

The reduction of 2-iodo-4-nitrobenzoic acid with this reagent system yields this compound. mdpi.comresearchgate.net This step may require purification by column chromatography to isolate the desired product. mdpi.com It is also possible to reduce other substituted nitrobenzoic acids to their corresponding benzyl alcohols using a borane dimethylsulfide complex. rsc.org

| Starting Material | Product | Reagents | Yield |

| 2-Iodo-4-nitrobenzoic acid | This compound | NaBH₄, I₂ | Not specified mdpi.comresearchgate.net |

| 4-Methoxy-2-nitrobenzoic acid | (4-Methoxy-2-nitrophenyl)methanol | BH₃·SMe₂ | 94% rsc.org |

| 5-Bromo-2-nitrobenzoic acid | (5-Bromo-2-nitrophenyl)methanol | BH₃·SMe₂ | 64% rsc.org |

| 4-Fluoro-2-nitrobenzoic acid | (4-Fluoro-2-nitrophenyl)methanol | BH₃·SMe₂ | 97% rsc.org |

Aryl-Halogen Exchange and Organometallic Strategies

Iodine-magnesium exchange is a powerful technique for the preparation of functionalized Grignard reagents that may not be accessible through other methods. nih.govresearchgate.net This reaction is particularly useful for aryl iodides bearing sensitive functional groups, such as a nitro group. nih.govresearchgate.net

Specifically, various nitro-substituted aryl iodides can undergo an iodine-magnesium exchange when treated with a Grignard reagent like phenylmagnesium chloride (PhMgCl). nih.govresearchgate.net This process leads to the formation of nitro-containing arylmagnesium halides, which exhibit good stability at low temperatures (below -40 °C). nih.govresearchgate.net The presence of a nitro group ortho to the iodine atom is thought to stabilize the resulting Grignard reagent through chelation with the magnesium atom. researchgate.net These newly formed organometallic reagents can then react with a variety of electrophiles. researchgate.net For instance, the Grignard reagent derived from a 2-iodo-nitrobenzene derivative can react with an aldehyde to form a secondary alcohol. rsc.orgrsc.org

Reaction Conditions for Iodine-Magnesium Exchange:

Aryl Iodide: Nitro-substituted aryl iodide nih.gov

Grignard Reagent: Phenylmagnesium chloride (PhMgCl) nih.govresearchgate.net

Temperature: Below -40 °C nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are generally tolerant of a wide range of functional groups. nih.gov While direct cross-coupling on this compound is not explicitly detailed, the principles are applicable to related systems containing iodo- and nitro-substituted aromatic rings.

Palladium catalysts, often supported by phosphine (B1218219) or N-heterocyclic carbene ligands, are effective for the cross-coupling of aryl halides. nih.gov For example, palladium-catalyzed Ullmann cross-coupling reactions have been successfully employed with o-halonitroarenes. acs.org Additionally, Suzuki cross-coupling reactions, which involve the reaction of an aryl halide with an aryl boronic acid, are commonly catalyzed by palladium complexes. mdpi.com These methods provide a versatile platform for the synthesis of complex biaryl compounds. mdpi.comresearchgate.net The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst. mdpi.com

Regioselective Halogenation and Nitration Approaches

While a direct, one-step synthesis of this compound via ortho-iodination of 4-nitrobenzyl alcohol is not prominently described, inferences can be drawn from established regioselective halogenation methods. The direct iodination of aromatic C-H bonds is an area of active research.

Palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org These reactions can provide substitution patterns that are complementary to traditional electrophilic aromatic substitution. organic-chemistry.org For benzoic acids, iridium-catalyzed ortho-iodination has been achieved using N-iodosuccinimide (NIS) in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org This reaction proceeds via a cyclometalated intermediate. acs.org

Another approach involves the direct iodination of anilines. google.com For instance, o-iodoaniline can be prepared, which could then potentially be converted to the target compound through a series of functional group transformations. Furthermore, arenes, including deactivated ones like nitrobenzene, can be iodinated using a mixture of iodic acid, acetic acid, acetic anhydride, and sulfuric acid. mdpi.com

It is plausible that a directed ortho-iodination of a 4-nitrobenzyl alcohol derivative could be developed, potentially using a directing group to achieve the desired regioselectivity.

Strategic Nitration of Pre-Iodinated Phenylmethanol Scaffolds (Inferential)

The synthesis of this compound through the direct nitration of a pre-iodinated precursor, such as 2-iodobenzyl alcohol, presents a significant challenge in regioselectivity. In theory, this route is attractive due to its directness. However, the directing effects of the substituents on the aromatic ring heavily influence the position of the incoming nitro group. The hydroxymethyl group (-CH₂OH) is an ortho-, para-director, while the iodine atom is also an ortho-, para-director, albeit a deactivating one.

Table 1: Inferred Regioselectivity in the Nitration of 2-Iodobenzyl Alcohol

| Reactant | Desired Product (1,2,4-isomer) | Likely Major Isomeric Byproduct (1,2,5-isomer) | Rationale for Outcome |

|---|---|---|---|

| 2-Iodobenzyl alcohol | This compound | (2-Iodo-5-nitrophenyl)methanol | The directing effects of the existing substituents lead to a mixture of products, with nitration occurring at positions activated by the -CH₂OH group, resulting in poor regioselectivity. qut.edu.au |

Innovations in Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity

The more established and reliable synthesis of this compound involves the reduction of a carboxylic acid precursor, 2-iodo-4-nitrobenzoic acid. researchgate.net Innovations in this area focus on the choice of reducing agents and catalysts to improve yield, purity, and reaction safety.

Classical approaches utilize borane-based reagents. One documented method involves the reduction of 2-iodo-4-nitrobenzoic acid using diborane, which can be generated in situ from sodium borohydride (NaBH₄) and iodine (I₂). researchgate.net Another effective method employs a borane dimethylsulfide complex (BH₃-SMe₂), which is a commercially available and stable source of borane. rsc.org This reagent has been used to reduce various substituted 2-nitrobenzoic acids to their corresponding alcohols in high yields, often exceeding 90%. rsc.org

More recent advancements in catalysis offer potentially greener and more efficient alternatives. For instance, catalytic transfer hydrogenation using methanol (B129727) as both a solvent and a hydrogen donor, facilitated by a commercial Platinum on carbon (Pt/C) catalyst, has been reported for the reduction of various functional groups, including aldehydes and nitroarenes. acs.org While not explicitly documented for this compound, this methodology represents an innovative approach that could be adapted to the reduction of the aldehyde precursor (2-iodo-4-nitrobenzaldehyde) or potentially the carboxylic acid, offering advantages in terms of reagent handling and waste generation.

Table 2: Catalyst Systems for the Synthesis of Substituted Phenylmethanols

| Precursor | Catalyst/Reagent System | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Iodo-4-nitrobenzoic acid | Diborane (from NaBH₄ and I₂) | This compound | Not specified | researchgate.net |

| Substituted 2-nitrobenzoic acids | Borane dimethylsulfide complex (BH₃-SMe₂) | Substituted (2-nitrophenyl)methanols | 64-97% | rsc.org |

| Aldehydes, Nitroarenes | Pt/C with Methanol | Alcohols, Anilines | Up to 90% | acs.org |

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Route A: A multi-step process starting from a pre-nitrated aniline, involving a Sandmeyer reaction to introduce the iodine, followed by reduction of the carboxylic acid. researchgate.netrsc.org

Route B: A more direct, but hypothetical, approach involving the nitration of a pre-iodinated phenylmethanol. qut.edu.au

| Feature | Route A: Sandmeyer & Reduction | Route B: Direct Nitration (Inferential) |

| Efficiency & Yield | High efficiency due to well-controlled, high-yielding steps. The reduction of the carboxylic acid precursor is often quantitative. rsc.org | Very low efficiency. The primary drawback is the lack of regioselectivity, leading to a mixture of isomers and a low yield of the desired product. qut.edu.au |

| Atom Economy | Generally lower. The Sandmeyer reaction uses stoichiometric amounts of sodium nitrite and potassium iodide, and the borane reduction also generates stoichiometric byproducts, reducing overall atom economy. | Potentially higher in theory, as it involves fewer steps and reagents. However, the poor selectivity negates this advantage in practice due to the generation of unusable isomers. |

| Scalability | The reactions involved (Sandmeyer, borane reduction) are well-established in organic synthesis. However, the Sandmeyer reaction, which generates diazotized intermediates, can pose significant safety risks (e.g., thermal instability) upon scale-up and requires strict temperature control. | Poorly scalable. The difficulty in controlling the reaction to produce a single isomer and the subsequent need for extensive purification make this route impractical for large-scale production. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodo-4-nitrobenzoic acid |

| 2-Iodobenzyl alcohol |

| (2-Iodo-5-nitrophenyl)methanol |

| 2-Iodobenzylamine |

| Sodium borohydride |

| Borane dimethylsulfide |

| Platinum on carbon |

| Sodium nitrite |

| Potassium iodide |

| 4-Amino-2-nitrobenzoic acid |

| 2-Iodoacetanilide |

Reactivity and Mechanistic Investigations of 2 Iodo 4 Nitrophenyl Methanol

Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional class, including oxidation, derivatization, and nucleophilic behavior.

The primary alcohol of (2-Iodo-4-nitrophenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 2-iodo-4-nitrobenzaldehyde, or further to the carboxylic acid, 2-iodo-4-nitrobenzoic acid. The choice of oxidant and reaction conditions is critical to control the extent of the oxidation.

Mild, selective oxidation to the aldehyde is often achieved using modern catalytic systems that avoid over-oxidation. A well-established method involves the use of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like iodosobenzene (B1197198) diacetate (IBD) or diacetoxyiodobenzene (B1259982) (BAIB). This protocol is known for its high selectivity in converting primary alcohols to aldehydes without significant formation of the carboxylic acid. The reaction conditions are typically mild and operationally simple. A patent for the synthesis of related o-nitrobenzaldehyde compounds demonstrates the efficacy of this method on various halogenated 2-nitrobenzyl alcohols, highlighting its applicability to substrates like this compound. google.com

Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents or by modifying the conditions of catalytic systems. For instance, IBX (2-iodoxybenzoic acid) in the presence of a co-oxidant can convert primary benzylic alcohols into aldehydes, while primary aliphatic alcohols are often oxidized directly to their corresponding carboxylic acids. researchgate.net Under specific conditions, such as using TEMPO/IBD in aqueous acetonitrile, primary alcohols can be converted directly to the acid. researchgate.net Metal-free, iodine-catalyzed systems in water have also been developed for the efficient oxidation of alcohols to carboxylic acids. wikipedia.org

Table 1: Representative Oxidative Conversions of Substituted 2-Nitrobenzyl Alcohols

| Starting Material | Oxidant System | Product | Yield | Reference |

| 2-Nitro-3-chlorobenzyl alcohol | TEMPO / BAIB | 2-Nitro-3-chlorobenzaldehyde | 86% | google.com |

| 2-Nitro-6-chlorobenzyl alcohol | TEMPO / BAIB | 2-Nitro-6-chlorobenzaldehyde | 90% | google.com |

| 2-Nitro-4-fluorobenzyl alcohol | TEMPO / BAIB | 2-Nitro-4-fluorobenzaldehyde | 74% | google.com |

| Benzylic Alcohols (General) | Catalytic IBX / Oxone | Benzaldehydes | Good | researchgate.net |

The hydroxyl group can be readily converted into ester and ether derivatives. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a viable method. masterorganicchemistry.com Alternatively, for a more rapid and often irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification can be accomplished through protocols such as the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a potent nucleophile. This alkoxide can subsequently displace a halide from an alkyl halide in an Sₙ2 reaction to form the desired ether.

Additionally, oxidative esterification provides a direct route to methyl esters from the alcohol in the presence of methanol (B129727). This transformation has been demonstrated for the structurally similar p-nitrobenzyl alcohol. researchgate.net

Table 2: Potential Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Type |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Acetate Ester |

| Etherification (Williamson) | 1. NaH; 2. CH₃I | Methyl Ether |

| Oxidative Esterification | O₂, Catalyst, Methanol | Methyl Ester |

The oxygen atom of the hydroxymethyl group is nucleophilic due to its lone pairs of electrons. nih.gov This inherent nucleophilicity is the basis for the esterification and etherification reactions described above, where the alcohol attacks an electrophilic carbon atom (e.g., a carbonyl carbon of an acyl chloride or the carbon of an alkyl halide). The reactivity can be significantly enhanced by converting the alcohol to its conjugate base, the alkoxide, which is a much stronger nucleophile. nih.gov This increased nucleophilicity allows it to react with a wider range of weaker electrophiles.

Reactivity of the Aromatic Halide (Iodine)

The carbon-iodine bond on the aromatic ring is a key site for reactivity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the nitro group is in the para position relative to the iodine atom. This arrangement strongly activates the ring for SₙAr.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized onto the nitro group, which provides significant stabilization and lowers the activation energy for its formation. libretexts.org In the second step, the leaving group (iodide) is eliminated, and the aromaticity of the ring is restored. nih.gov While fluoride (B91410) is often the best leaving group for SₙAr due to the rate-determining nature of the initial attack, iodide is still a competent leaving group in highly activated systems. youtube.com

Table 3: Plausible SₙAr Reactions with this compound

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | (2-Methoxy-4-nitrophenyl)methanol |

| Amine | Piperidine | (2-(Piperidin-1-yl)-4-nitrophenyl)methanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (2-(Phenylthio)-4-nitrophenyl)methanol |

The carbon-iodine bond serves as an excellent electrophilic site for a variety of palladium-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides in the initial oxidative addition step to the Pd(0) catalyst, which initiates the catalytic cycle. wikipedia.org This high reactivity allows these couplings to often proceed under mild conditions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This is a versatile method for synthesizing biaryl compounds. The reaction of this compound with an arylboronic acid would yield a substituted biphenylmethanol derivative. The nitro group is generally well-tolerated in these reactions. youtube.com Domino reactions involving the in situ oxidation of an alcohol followed by Suzuki coupling have also been developed. rsc.orgrsc.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. The high reactivity of aryl iodides makes them ideal substrates for Sonogashira couplings, which can often be carried out at room temperature. wikipedia.org The coupling of 1-iodo-4-nitrobenzene, a closely related substrate, with terminal alkynes proceeds in excellent yield, demonstrating the suitability of this scaffold for the reaction. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Stilbene derivative |

Reductive Dehalogenation Methodologies

The carbon-iodine bond in this compound is susceptible to cleavage through reductive dehalogenation, a common transformation for aryl halides. This process replaces the iodine atom with a hydrogen atom, yielding (4-nitrophenyl)methanol. Various methodologies can achieve this transformation, often employing catalytic hydrogenation or metal-based reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including the dehalogenation of aryl halides. wikipedia.org For a compound like this compound, this would typically involve the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. The efficiency of this process can be influenced by the choice of catalyst, solvent, and reaction conditions.

Another approach involves the use of metals in acidic or neutral media. For instance, iron in acidic media is a classic reagent for such reductions. wikipedia.org Additionally, processes utilizing sodium or calcium in the presence of a lower alcohol like methanol have been developed for the dehalogenation of halogenated aromatics. google.com These methods offer alternative routes to achieve the desired dehalogenated product. The selection of a particular method would depend on the desired selectivity, especially when considering the reactivity of the nitro and hydroxyl groups present in the molecule.

Interactive Table: Methodologies for Reductive Dehalogenation

| Reagent/Catalyst | Hydrogen Source/Medium | Typical Substrate | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Aryl Halides | Dehalogenated Arene |

| Raney Nickel | H₂ gas | Aryl Halides | Dehalogenated Arene |

| Iron | Acidic Media | Aryl Halides | Dehalogenated Arene |

| Sodium/Calcium | Lower Alcohols (e.g., Methanol) | Halogenated Aromatics | Hydrogenated Aromatics |

Chemical Behavior of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo a variety of chemical transformations.

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis, as amines are versatile intermediates. jsynthchem.com For this compound, the selective reduction of the nitro group to form (4-amino-2-iodophenyl)methanol (B11731653) is a key reaction. This transformation requires reagents that can selectively reduce the nitro group without affecting the iodo and hydroxymethyl functionalities.

Several methods are available for the selective reduction of nitroarenes. wikipedia.org Common reagents include tin(II) chloride in the presence of a strong acid, or catalytic hydrogenation under controlled conditions. wikipedia.org The choice of catalyst and reaction parameters is crucial to prevent the undesired reductive dehalogenation of the iodine atom. For instance, certain catalysts might favor the reduction of the nitro group while leaving the C-I bond intact. Other reagents like sodium sulfide (B99878) or sodium hydrosulfite are also known to selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org The use of samarium iodide has also been reported for the selective reduction of nitro groups, as the nitro group is a better electron acceptor than many other functional groups. studfile.net

The reduction can also lead to other nitrogen-containing functional groups under specific conditions. For example, partial reduction can yield hydroxylamines or oximes. wikipedia.org The formation of these intermediates is dependent on the reducing agent and the reaction conditions employed.

Interactive Table: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product Functional Group |

|---|---|---|

| Tin(II) Chloride / Acid | Acidic | Amino |

| Catalytic Hydrogenation (controlled) | H₂, specific catalyst | Amino |

| Sodium Sulfide / Hydrosulfite | Aqueous/alcoholic solution | Amino |

| Samarium Iodide | Aprotic solvent | Amino |

| Zinc / Ammonium Chloride | Aqueous | Hydroxylamine (B1172632) |

The nitro group, or more commonly its reduced form, the amino group, can participate in a range of condensation and cyclization reactions. The resulting amino alcohol, (4-amino-2-iodophenyl)methanol, is a bifunctional molecule that can undergo reactions at both the amino and hydroxyl groups.

For instance, the amino group can react with carbonyl compounds to form imines, which can be further modified. The hydroxyl group can undergo esterification or etherification. The presence of the ortho-iodo substituent can also play a role in subsequent cyclization reactions, potentially through transition metal-catalyzed cross-coupling reactions.

While specific examples involving this compound are not extensively documented in the provided search results, analogous structures suggest possibilities for intramolecular reactions. For example, ortho-substituted anilines are precursors to a variety of heterocyclic compounds. The amino and hydroxyl groups could potentially react with a suitable reagent to form a heterocyclic ring. Furthermore, intramolecular cyclizations involving a nitro group have been observed in other systems, such as the reaction of ortho-nitrochalcones which can lead to the formation of indolinone derivatives. nih.govrsc.org

Investigating Reaction Stereoselectivity and Regioselectivity Profiles

The concepts of stereoselectivity and regioselectivity are crucial in understanding the outcomes of reactions involving multifunctional molecules like this compound. khanacademy.org

Stereoselectivity would be particularly relevant in reactions involving the benzylic alcohol group if it were to be converted into a chiral center. For example, an asymmetric oxidation of the alcohol to a ketone followed by a stereoselective reduction could yield an enantiomerically enriched secondary alcohol. Biocatalysts, such as enzymes, are often employed to achieve high stereoselectivity in such transformations. mdpi.com

Regioselectivity comes into play when a reagent can react at multiple sites within the molecule. For this compound, a key regioselective challenge is the selective transformation of one functional group in the presence of others. For example, in the reduction of the nitro group, the goal is to achieve high regioselectivity for the reduction of the nitro group over the reductive dehalogenation of the iodine. stackexchange.com The choice of reagents and reaction conditions is paramount in controlling the regiochemical outcome. For instance, in the reduction of dinitro- and trinitro-phenols, a nitro group ortho to a hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and the structures of transition states provides fundamental insights into the reactivity of this compound. While specific mechanistic studies on this particular molecule are not detailed in the search results, general principles of organic reaction mechanisms can be applied.

For instance, the reductive dehalogenation of aryl halides can proceed through various mechanisms, including oxidative addition/reductive elimination cycles in the case of catalytic hydrogenation, or single-electron transfer (SET) pathways with certain metal reductants.

The mechanism of nitro group reduction is also complex and can involve a series of intermediates. The exact pathway depends on the reducing agent and the pH of the reaction medium. The reduction typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product.

Computational chemistry, such as density functional theory (DFT), can be a powerful tool to elucidate reaction mechanisms and transition states. researchgate.net Such studies can model the reaction pathways, calculate activation energies, and predict the stereochemical and regiochemical outcomes of reactions. For example, ab initio simulations have been used to study the electrocatalytic oxidation of methanol, providing insights into the reaction mechanism at a molecular level. researchgate.net Similar computational approaches could be applied to investigate the reactions of this compound to gain a deeper understanding of its chemical behavior.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in "(2-Iodo-4-nitrophenyl)methanol". The spectrum is expected to show signals for the aromatic protons and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~8.5 | d | ~2.5 |

| H-5 | ~8.2 | dd | ~8.5, 2.5 |

| H-6 | ~7.9 | d | ~8.5 |

| -CH₂- | ~4.8 | s | - |

| -OH | Variable | br s | - |

Note: This is a predicted spectrum. Actual experimental values may vary.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the iodine and meta to the nitro group (H-3) would be the most deshielded. The proton between the nitro and iodo groups (H-5) would show splitting from both adjacent protons, and the proton ortho to the methanol group (H-6) would also be a doublet. The methylene protons of the methanol group are expected to appear as a singlet, and the hydroxyl proton would likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. For "this compound", seven distinct carbon signals are anticipated.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (C-CH₂OH) | ~145 |

| C-2 (C-I) | ~92 |

| C-3 | ~135 |

| C-4 (C-NO₂) | ~150 |

| C-5 | ~125 |

| C-6 | ~130 |

| -CH₂OH | ~65 |

Note: This is a predicted spectrum. Actual experimental values may vary.

The carbon bearing the nitro group (C-4) is expected to be the most downfield, followed by the carbon attached to the methanol group (C-1). The carbon bonded to the iodine atom (C-2) would be significantly shielded. The remaining aromatic carbons and the methylene carbon would appear at characteristic chemical shifts.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, helping to trace the connectivity of the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the methanol group and the aromatic ring, as well as the relative positions of the substituents on the ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic functional groups.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| N-O asymmetric stretch (nitro) | 1550-1500 |

| N-O symmetric stretch (nitro) | 1360-1300 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (alcohol) | 1260-1000 |

| C-I stretch | 600-500 |

Note: This is a predicted spectrum. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For "this compound", the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to be prominent.

Expected Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| N-O symmetric stretch (nitro) | 1360-1300 |

| Aromatic ring breathing | ~1000 |

| C-I stretch | 600-500 |

Note: This is a predicted spectrum. Actual experimental values may vary.

The combination of these advanced spectroscopic methods would provide a detailed and unambiguous structural characterization of "this compound". However, it is important to reiterate that the data presented herein is predictive, and experimental verification is necessary for definitive analysis.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of "this compound". Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For "this compound" (Molecular Formula: C7H6INO3), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This high precision is crucial for unequivocal formula confirmation.

The molecular ions are energetically unstable and can break apart into smaller, more stable fragments. chemguide.co.uklibretexts.org The fragmentation pattern is predictable and provides valuable structural information. Key fragmentation pathways for "this compound" would likely involve the cleavage of bonds alpha to the aromatic ring and the loss of its functional groups. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration. youtube.com For aromatic nitro compounds, the loss of the nitro group is a characteristic fragmentation.

Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Description |

|---|---|---|---|

| [M]+• | [C7H6INO3]+• | 279 | Molecular Ion |

| [M-OH]+ | [C7H5INO2]+ | 262 | Loss of hydroxyl radical |

| [M-H2O]+• | [C7H4INO2]+• | 261 | Loss of water (dehydration) |

| [M-NO2]+ | [C7H6IO]+ | 233 | Loss of nitro group |

| [M-I]+ | [C7H6NO3]+ | 152 | Loss of iodine radical |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. growinglabs.com It is an effective method for assessing the purity of "this compound" by separating it from any synthesis precursors, byproducts, or degradation products.

In a typical reversed-phase LC-MS analysis, the compound is passed through an HPLC column (e.g., a C18 column) with a mobile phase, such as a methanol-water gradient. mdpi.com The components of the sample separate based on their differing affinities for the stationary phase. As each component elutes from the column, it is ionized and detected by the mass spectrometer. The purity is determined by integrating the area of the main compound peak relative to the total area of all detected peaks in the chromatogram. The mass spectrometer confirms the identity of the main peak by its specific m/z value (279 for the molecular ion) and can help identify impurities by their unique mass spectra.

Illustrative LC-MS Purity Analysis Data

| Retention Time (min) | Detected m/z | Proposed Identity | Relative Area (%) |

|---|---|---|---|

| 1.8 | 183.9 | Starting Material/Impurity | 0.2 |

| 4.5 | 279.9 | This compound | 99.7 |

This table is a hypothetical representation of LC-MS data for illustrative purposes.

X-ray Diffraction Techniques for Crystalline Structure Elucidation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of "this compound" is not described in the reviewed literature, an analysis of the structurally analogous compound, "(4-nitrophenyl)methanol," offers insight into the type of data that can be obtained from such an analysis. nih.gov For "(4-nitrophenyl)methanol," X-ray diffraction revealed a triclinic crystal system and provided precise measurements of the molecular geometry. nih.gov In its crystal structure, molecules are associated in chains through O—H⋯O hydrogen bonds involving the hydroxyl and nitro groups. nih.gov A similar analysis of "this compound" would elucidate the spatial orientation of the iodo, nitro, and methanol substituents on the benzene ring and reveal how these functional groups dictate the crystal packing through various intermolecular forces.

Crystallographic Data for the Analogous Compound (4-Nitrophenyl)methanol

| Parameter | Value |

|---|---|

| Chemical Formula | C7H7NO3 |

| Molecular Weight | 153.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2216 (5) |

| b (Å) | 7.4096 (6) |

| c (Å) | 7.7833 (6) |

| α (°) | 110.867 (2) |

| β (°) | 93.667 (2) |

| γ (°) | 90.748 (3) |

| Volume (ų) | 334.34 (5) |

| Z | 2 |

Data sourced from a study on (4-nitrophenyl)methanol and is presented for illustrative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites an electron from a lower energy molecular orbital (typically a highest occupied molecular orbital, HOMO) to a higher energy one (a lowest unoccupied molecular orbital, LUMO). libretexts.org

The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of its chromophores: the nitro-substituted benzene ring. The key chromophoric system is the benzene ring containing a nitro group (NO2), which is a powerful electron-withdrawing group, and an iodine atom. The presence of conjugated pi bonds in the benzene ring and the nitro group leads to characteristic π → π* transitions. utoronto.ca Additionally, the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups can give rise to n → π* transitions. The extension of conjugation and the presence of these functional groups typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). utoronto.ca Nitroaromatic compounds are known to absorb strongly in the UV region.

Expected Electronic Transitions for this compound

| Transition Type | Chromophore Involved | Expected Wavelength Region |

|---|---|---|

| π → π* | Nitro-substituted benzene ring | Strong absorption in the UV region (e.g., 220-350 nm) |

This table outlines the theoretically expected electronic transitions based on the molecular structure.

Computational and Theoretical Investigations in Support of Experimental Research

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental in predicting the behavior of a molecule at the atomic and electronic levels. These methods provide a foundational understanding of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (2-Iodo-4-nitrophenyl)methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The predicted geometric parameters are crucial for understanding the steric and electronic effects of the iodo, nitro, and methanol (B129727) substituents on the phenyl ring. Furthermore, DFT calculations can predict the total energy of the molecule, which is indicative of its thermodynamic stability. While specific DFT data for this compound is not prevalent in published literature, a hypothetical table of such results is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-I Bond Angle | ~120° |

| C-C-N Bond Angle | ~118° |

| C-O-H Bond Angle | ~109° |

Note: These values are illustrative and would require specific computation for validation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this molecule, it is anticipated that the nitro group, being a strong electron-withdrawing group, would significantly influence the energy and localization of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve as examples of typical FMO analysis results.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the regions around the iodine atom might exhibit a positive potential, suggesting them as possible sites for nucleophilic interaction.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction routes. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. Such studies would provide a detailed understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions and predict product distributions. However, specific computational studies on the reaction mechanisms involving this compound are not extensively documented in the scientific literature.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These in silico predictions are then compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra. For this compound, DFT calculations could predict the vibrational frequencies corresponding to the functional groups present, the chemical shifts of the protons and carbons for NMR, and the electronic transitions for UV-Vis spectroscopy. A strong correlation between the predicted and experimental spectra would provide high confidence in the determined structure. To date, detailed publications presenting a direct comparison of in silico and experimental spectroscopic data for this compound are scarce.

Table 3: Hypothetical Comparison of Experimental and In Silico Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3400 | 3415 |

| Aromatic C-H Stretch | 3100 | 3105 |

| N-O Asymmetric Stretch | 1520 | 1525 |

| N-O Symmetric Stretch | 1345 | 1350 |

| C-I Stretch | 650 | 655 |

Note: Calculated frequencies are often scaled to better match experimental values. The data presented is illustrative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For this compound, MD simulations could be used to explore the rotational freedom around the C-C and C-O bonds, identifying the most stable conformers and the energy barriers between them. Furthermore, in a condensed phase, MD simulations can model how molecules of this compound interact with each other or with solvent molecules, providing insights into its solubility, aggregation behavior, and the nature of intermolecular forces such as hydrogen bonding and halogen bonding. At present, specific molecular dynamics simulation studies for this compound are not widely available in the literature.

Computational Approaches for Rational Design of Derivatives and Reaction Optimization

Computational chemistry and theoretical investigations serve as powerful adjuncts to experimental research, providing deep insights at an atomic level that can guide the synthesis of novel derivatives and the optimization of reaction conditions. For a molecule like this compound, computational approaches can predict the properties and reactivity of its derivatives, thereby enabling a more rational design process. Similarly, theoretical modeling can elucidate reaction mechanisms, helping to identify optimal conditions for its synthesis and subsequent transformations.

The rational design of derivatives of this compound can be significantly accelerated using a variety of computational techniques. These methods allow for the in silico evaluation of a vast number of potential derivatives, prioritizing those with the most promising characteristics for synthesis and experimental testing. This approach saves considerable time and resources compared to traditional trial-and-error methods.

A primary computational tool for derivative design is Quantitative Structure-Activity Relationship (QSAR) modeling. Although often applied to biological activity, the principles of QSAR can be extended to predict various chemical and physical properties. For instance, a QSAR model could be developed to predict the reactivity or stability of this compound derivatives based on a set of calculated molecular descriptors. researchgate.net The process would involve:

Descriptor Calculation: For a series of virtual derivatives, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with a desired property (e.g., predicted reaction yield, stability). researchgate.net

Predictive Screening: The developed QSAR model can then be used to predict the properties of a large library of unsynthesized derivatives, allowing researchers to focus on the most promising candidates.

Molecular docking is another powerful technique, particularly relevant if the derivatives are being designed for a specific biological target. This method simulates the binding of a ligand (the derivative) to the active site of a receptor (e.g., an enzyme or protein). By calculating the binding affinity and analyzing the interactions, it is possible to predict which structural modifications to the this compound scaffold would enhance binding.

Density Functional Theory (DFT) calculations are invaluable for understanding the electronic structure of molecules and can be used to guide the rational design of derivatives. For example, by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the electron-donating and electron-accepting capabilities of a molecule. nih.gov This information is crucial for designing derivatives with specific electronic properties, which in turn can influence their reactivity and potential applications. The effect of different substituents on the electronic properties of the benzene (B151609) ring can be systematically studied to tune the molecule's characteristics. rsc.orgorientjchem.org

To illustrate how computational screening might guide derivative design, the following interactive table presents hypothetical data for a series of virtual derivatives of this compound, where various properties have been predicted using computational methods.

| Derivative | Substituent at C5 | Calculated Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |

| Parent | -H | 4.5 | 4.2 | 1.0 |

| D1 | -F | 3.8 | 4.3 | 0.9 |

| D2 | -Cl | 3.9 | 4.1 | 1.1 |

| D3 | -CH3 | 4.8 | 4.0 | 1.3 |

| D4 | -OCH3 | 5.2 | 3.8 | 1.5 |

| D5 | -CN | 2.5 | 3.9 | 0.7 |

| D6 | -NH2 | 5.5 | 3.6 | 1.8 |

This hypothetical data suggests that electron-donating groups like -OCH3 and -NH2 might increase the reactivity of the aromatic ring, as indicated by a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups like -CN could decrease it. Such insights are instrumental in selecting which derivatives to synthesize for a particular application.

For the synthesis or transformation of this compound, DFT calculations can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface, different possible reaction pathways can be explored. This can help in identifying the most favorable route and potential side reactions. semanticscholar.org

Determine Activation Energies: The energy barriers for each step in a reaction mechanism can be calculated. This information can be used to predict the reaction rate and to identify the rate-determining step. mdpi.com By understanding which step is the bottleneck, efforts can be focused on finding conditions (e.g., catalyst, solvent, temperature) that lower this specific barrier.

Model Catalyst-Substrate Interactions: If a catalyst is used, computational modeling can provide detailed insights into how the catalyst interacts with the substrate. mdpi.comresearchgate.net This can aid in the design of more efficient catalysts. For instance, in a hypothetical oxidation of the methanol group, different metal catalysts could be modeled to predict their efficacy. rsc.org

The following table provides a hypothetical example of how computational calculations could be used to screen different catalysts for a generic oxidation reaction of this compound.

| Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Reaction Time (relative) | Predicted Selectivity (%) |

| None | 35 | 100 | 50 |

| Catalyst A (Pd-based) | 25 | 20 | 85 |

| Catalyst B (Au-based) | 28 | 35 | 75 |

| Catalyst C (Ru-based) | 22 | 10 | 92 |

| Catalyst D (MnO2) | 30 | 50 | 65 |

Based on these hypothetical computational results, Catalyst C would be identified as the most promising candidate for experimental investigation due to its predicted low activation energy, short reaction time, and high selectivity. This in silico screening process significantly narrows down the experimental parameters that need to be tested. unipa.it

Applications As a Pivotal Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Complex Polycyclic Aromatic Hydrocarbons

The rigid framework and modifiable functional groups of (2-Iodo-4-nitrophenyl)methanol make it an excellent starting material for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs). These compounds are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and medicinal chemistry.

Utility in the Synthesis of Phenanthrene and Related Fused-Ring Systems

Phenanthrene and its derivatives are a class of PAHs that form the core of many natural products and synthetic materials. researchgate.net The synthesis of these fused-ring systems often relies on precursors that can undergo intramolecular cyclization reactions. While direct synthesis of phenanthrene from this compound is not extensively documented, its derivatives, particularly 2-iodo-4-nitrobenzaldehyde, can serve as key precursors. For instance, the Pschorr cyclization, a classical method for phenanthrene synthesis, utilizes an o-nitrobenzaldehyde derivative which, upon reaction with phenylacetic acid and subsequent reduction and diazotization, can undergo intramolecular radical cyclization to form the phenanthrene core. researchgate.net

Furthermore, modern synthetic strategies, such as palladium-catalyzed domino reactions, provide efficient routes to phenanthrene derivatives from aryl iodides. nih.gov The iodo-substituent in this compound and its derivatives is well-suited for such transformations, enabling the construction of the phenanthrene skeleton through carefully designed reaction cascades. The presence of the nitro group can also influence the electronic properties of the system and can be further modified in later synthetic steps.

Approaches Towards Biphenyl and Other Biaryl Scaffolds

The biaryl motif is a ubiquitous structural unit found in a vast array of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.govnih.gov The synthesis of these scaffolds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent methods. thieme.deresearchgate.net The iodine atom in this compound makes it an ideal substrate for a variety of these cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netresearchgate.netrsc.org

In a typical Suzuki-Miyaura coupling, the aryl iodide can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding the desired biaryl compound. The versatility of this reaction allows for the coupling of a wide range of aryl partners, providing access to a diverse library of biphenyl and other biaryl scaffolds. The hydroxymethyl and nitro groups on the this compound backbone can be retained during the coupling reaction or can be further manipulated to introduce additional functionality into the final product. For example, a study on the synthesis of biphenyl benzamide derivatives utilized 2-iodo-4-nitrofluorobenzene in a Suzuki-Miyaura cross-coupling reaction. rsc.org

Role in the Synthesis of Highly Functionalized Organic Molecules

The presence of three distinct functional groups—iodo, nitro, and hydroxymethyl—on the same aromatic ring makes this compound a highly valuable precursor for the synthesis of a wide range of functionalized organic molecules. Each of these groups can be selectively transformed, allowing for a high degree of molecular diversity.

Derivatization to 2-Iodo-4-nitrobenzaldehyde and 2-Iodo-4-nitrobenzoic Acid

The primary alcohol group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, yielding 2-Iodo-4-nitrobenzaldehyde and 2-Iodo-4-nitrobenzoic acid, respectively. These derivatives are themselves important synthetic intermediates with a broad spectrum of applications.

The oxidation of benzyl (B1604629) alcohols to benzaldehydes can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). 2-Iodo-4-nitrobenzaldehyde is a useful building block in its own right, participating in reactions such as Wittig olefination, aldol condensation, and the synthesis of Schiff bases. wiserpub.com It is a key intermediate in the synthesis of various dyes and pharmaceuticals. wikipedia.org

Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) affords 2-Iodo-4-nitrobenzoic acid. wikipedia.org This carboxylic acid derivative can be used in the synthesis of esters, amides, and acid chlorides, further expanding its synthetic utility. bldpharm.comsigmaaldrich.comnih.gov

| Derivative | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Applications |

| 2-Iodo-4-nitrobenzaldehyde | C7H4INO3 | 277.02 | Wittig reactions, Aldol condensations, Schiff base formation |

| 2-Iodo-4-nitrobenzoic acid | C7H4INO4 | 293.02 | Esterification, Amide synthesis, Acid chloride formation |

Preparation of Substituted o-Nitroaryl Derivatives for Diverse Synthetic Campaigns

The term "o-nitroaryl" refers to an aromatic compound that has a nitro group positioned ortho to another substituent on the benzene (B151609) ring. These compounds are valuable precursors in a multitude of synthetic endeavors, as the nitro group can be readily reduced to an amino group, which can then be further functionalized. This compound serves as an excellent starting point for the synthesis of a variety of substituted o-nitroaryl derivatives.

The iodo group can be replaced by a wide range of other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For instance, reaction with thiols can yield o-nitrophenyl sulfides, which are important intermediates in the synthesis of sulfur-containing heterocycles. researchgate.net The hydroxymethyl group can be converted into other functionalities, such as ethers or esters, providing additional points for molecular diversification. The strategic manipulation of these functional groups allows for the preparation of a diverse array of substituted o-nitroaryl derivatives, which can then be utilized in complex synthetic campaigns to build a wide range of target molecules. nbinno.com

Building Block for the Synthesis of Biologically Inspired Molecular Scaffolds (Focus on Synthetic Utility)

The structural motifs found in this compound and its derivatives are present in numerous biologically active molecules. The synthetic utility of this compound extends to the construction of molecular scaffolds that mimic or are inspired by natural products, a key strategy in drug discovery.

The o-nitrophenyl moiety is a key component of some enzyme inhibitors. For example, derivatives of (2-nitrophenyl)methanol have been investigated as inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa. rsc.org The ability to readily synthesize a library of derivatives from this compound allows for the systematic exploration of structure-activity relationships.

Furthermore, the iodo and nitro functionalities provide handles for the construction of various heterocyclic compounds, which are a cornerstone of medicinal chemistry. researchgate.netijrpr.comderpharmachemica.com For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of nitrogen-containing heterocycles such as quinolines or benzimidazoles. The iodo group can participate in palladium-catalyzed reactions to form fused ring systems or to couple with other heterocyclic fragments. The versatility of this compound as a building block facilitates the synthesis of complex molecular scaffolds with potential biological activity.

Integration into Materials Chemistry Research as a Monomer Precursor

While the structural features of this compound suggest its potential as a monomer precursor, specific examples of its use in this capacity are limited in currently available research.

There is no direct evidence in the reviewed literature of this compound being utilized as a direct precursor for polymerization or the synthesis of advanced macromolecules.

While ortho-nitrobenzyl alcohols are known to exhibit photoresponsive behavior, there is no specific information in the reviewed literature detailing the development of photoresponsive organic systems derived directly from this compound.

Strategic Application in Combinatorial Chemistry and Library Synthesis

The application of this compound in combinatorial chemistry and the synthesis of compound libraries is not extensively documented in the available scientific literature.

Future Research Directions and Emerging Paradigms for 2 Iodo 4 Nitrophenyl Methanol

Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations

The current synthesis of (2-Iodo-4-nitrophenyl)methanol involves the reduction of 2-iodo-4-nitrobenzoic acid. mdpi.comresearchgate.net Future research could focus on developing more sustainable and efficient synthetic routes.

Unconventional Synthetic Pathways:

One promising avenue is the exploration of C-H activation/functionalization strategies. Direct ortho-iodination and para-nitration of a suitable benzyl (B1604629) alcohol precursor, followed by hydroxymethylation, could provide a more atom-economical route. Biocatalytic approaches, employing engineered enzymes, could also be investigated for the selective hydroxylation of 2-iodo-4-nitrotoluene, offering a highly selective and environmentally benign synthesis.

Green Chemistry Innovations:

The principles of green chemistry can be applied to improve the existing synthesis. nih.govnih.gov This includes the use of greener reducing agents to replace diborane (B8814927), such as catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source. The use of eco-friendly solvents like water, ethanol, or supercritical CO2 would also significantly enhance the sustainability of the process. The development of catalytic methods that minimize waste and avoid stoichiometric reagents is a key goal. scribd.com

| Synthesis Approach | Reagents/Catalysts | Potential Advantages |

| C-H Activation | Palladium or Copper catalysts | High atom economy, reduced number of steps |

| Biocatalysis | Engineered P450 monooxygenases | High selectivity, mild reaction conditions |

| Catalytic Transfer Hydrogenation | Ru, Pd, or Ir complexes; Formic acid | Avoids hazardous borane (B79455) reagents |

| Green Solvents | Water, Ethanol, Supercritical CO2 | Reduced environmental impact, improved safety |

Discovery of Novel Reactivity Modes and Selective Transformations

The reactivity of this compound is primarily dictated by its three functional groups: the hydroxymethyl, the iodo, and the nitro groups. While its oxidation to the corresponding aldehyde is known, a vast landscape of its chemical transformations remains to be explored. mdpi.comresearchgate.net

Future research should focus on leveraging the interplay between these functional groups to achieve novel and selective transformations. For instance, the ortho-iodo substituent can be exploited in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse molecular complexity. The nitro group can be reduced to an amine, opening pathways to a wide array of derivatives such as amides, sulfonamides, and heterocycles. The selective transformation of one functional group in the presence of others will be a key challenge and a fruitful area of investigation.

Potential Selective Transformations: